molecular formula C18H17BrN2O3 B2407511 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922128-58-3

2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2407511
CAS RN: 922128-58-3
M. Wt: 389.249
InChI Key: RUMDLXCQCYRXLS-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a bromine atom attached to the second carbon of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group, the introduction of the bromine atom, and the formation of the tetrahydrobenzo[f][1,4]oxazepin-7-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydrobenzo[f][1,4]oxazepin-7-yl group would add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The benzamide group might undergo reactions typical for carboxamides, such as hydrolysis. The bromine atom might be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .

Scientific Research Applications

Antiviral Properties

2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exhibits antiviral activity. Researchers have investigated its potential as an antiviral agent against various viruses, including HIV-1. Molecular docking studies have revealed promising interactions between this compound and viral proteins, suggesting its potential as a therapeutic agent .

Computational Modeling

Researchers employ computational methods to predict the compound’s behavior, interactions, and properties. These models aid in drug discovery, toxicity assessment, and understanding its mode of action.

Future Directions

The study of complex organic molecules like “2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a vibrant field of research. Future directions might include the synthesis of similar compounds, the investigation of their physical and chemical properties, and the exploration of their potential biological activities .

properties

IUPAC Name

2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMDLXCQCYRXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

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